molecular formula C10H7ClF2 B6312011 2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene CAS No. 2088943-12-6

2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene

Cat. No.: B6312011
CAS No.: 2088943-12-6
M. Wt: 200.61 g/mol
InChI Key: JGDDNUJJIIZGBO-UHFFFAOYSA-N
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Description

2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene is a versatile chemical compound known for its unique structure and wide range of applications in scientific research. Its molecular formula is C10H8ClF2, and it features a cyclopropene ring substituted with chlorine and fluorine atoms, as well as a toluene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene typically involves the following steps:

    Formation of the Cyclopropene Ring: The cyclopropene ring can be synthesized through various methods, including the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes in the presence of a dirhodium catalyst.

    Introduction of Chlorine and Fluorine:

    Attachment of the Toluene Moiety: The final step involves the coupling of the cyclopropene ring with a toluene derivative using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Halogenating Agents: For halogenation reactions, reagents like chlorine gas or fluorine gas are commonly used.

    Catalysts: Palladium catalysts are frequently employed in cross-coupling reactions.

    Oxidizing and Reducing Agents: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound is used in the production of advanced materials and chemicals, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.

    Pathways Involved: It may modulate signaling pathways, metabolic processes, and other cellular functions, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (3,3-difluoro-1-cyclopropen-1-yl)-: This compound shares a similar cyclopropene ring structure but lacks the toluene moiety.

    2-Chloro-3,3-difluoropentane: Another related compound with a similar halogenated cyclopropane structure.

Uniqueness

2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene is unique due to the presence of both chlorine and fluorine atoms on the cyclopropene ring, as well as the toluene moiety. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for a wide range of applications.

Properties

IUPAC Name

1-(2-chloro-3,3-difluorocyclopropen-1-yl)-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF2/c1-6-4-2-3-5-7(6)8-9(11)10(8,12)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDDNUJJIIZGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C2(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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